molecular formula C15H12N2O B11875590 6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one CAS No. 61327-58-0

6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one

Katalognummer: B11875590
CAS-Nummer: 61327-58-0
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: QBANWDWDSVZVFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one is a synthetically versatile 1,6-naphthyridine derivative of significant interest in medicinal chemistry and drug discovery research. As part of a privileged scaffold, the 1,6-naphthyridine core is recognized for its ability to interact with a variety of biological targets, making it a valuable template for developing novel therapeutic agents . This compound is specifically designed for use in research applications, including but not limited to, the synthesis of more complex molecules, as a building block in multicomponent reactions , and for the exploration of structure-activity relationships (SAR). Researchers value 1,6-naphthyridin-5(6H)-one derivatives for their potential across multiple therapeutic areas, given the documented activities of analogous structures . Related naphthyridine compounds have been investigated as inhibitors for enzymes like topoisomerase I, which is a validated target in oncology , and as heat shock protein 90 (Hsp90) inhibitors, demonstrating potential as anticancer agents . The structural features of this compound, particularly the substituted phenyl ring and the lactam moiety, are common in pharmacologically active molecules, suggesting its utility in developing ligands for various receptors . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Eigenschaften

CAS-Nummer

61327-58-0

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

6-methyl-2-phenyl-1,6-naphthyridin-5-one

InChI

InChI=1S/C15H12N2O/c1-17-10-9-14-12(15(17)18)7-8-13(16-14)11-5-3-2-4-6-11/h2-10H,1H3

InChI-Schlüssel

QBANWDWDSVZVFA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C(C1=O)C=CC(=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Substituted Pyridines with Carbonyl Derivatives

A foundational approach involves cyclocondensation reactions between substituted pyridines and carbonyl-containing precursors. For instance, Abdel-Wadood et al. demonstrated that benzylidene-cyanothioacetamide (1) reacts with cyclic ketones (e.g., 4-methylcyclohexanone) in ethanol under piperidine catalysis to yield tetrahydro-1,6-naphthyridine thiones . Adapting this method, 6-methyl-2-phenyl-1,6-naphthyridin-5(6H)-one could be synthesized via the following steps:

  • Thione Formation : Reacting benzylidene-cyanothioacetamide with 4-phenylcyclohexanone in ethanol/piperidine generates 3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-5(6H)-thione.

  • Oxidation to Ketone : Treating the thione intermediate with oxone or m-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the thione group to a ketone, yielding the target compound .

Key Data :

  • Yield for thione intermediate: 38–55%

  • Oxidation efficiency: ~80–90% (based on analogous sulfone formations)

One-Pot Synthesis via Alkylation and Cyclization

Patent EP2380890A1 outlines a method for synthesizing 7,8-dihydro-1,6-naphthyridin-5(6H)-ones using carbon disulfide and alkylating agents . This strategy can be modified for 6-methyl-2-phenyl derivatives:

  • Intermediate Preparation : React 3-amino-4-methylpyridine with carbon disulfide in dimethylformamide (DMF) and potassium carbonate to form a dithiocarbamate intermediate.

  • Alkylation : Introduce a phenyl group using phenacyl bromide, followed by methyl group installation via iodomethane.

  • Cyclization : Heat the alkylated product in acetic acid to induce cyclization, forming the 1,6-naphthyridine core.

  • Oxidation : Use hydrogen peroxide in tetrahydrofuran (THF) to aromatize the dihydro intermediate to the ketone .

Reaction Conditions :

  • Temperature: 60–80°C for cyclization

  • Catalyst: Piperidine or DBU (1,8-diazabicycloundec-7-ene)

  • Yield: 45–60% (estimated from analogous reactions)

Reductive Cyclization of Nitropyridine Derivatives

A reductive cyclization pathway, as described by Brown , involves nitro-group reduction to form the naphthyridine ring. For 6-methyl-2-phenyl substitution:

  • Nitro Precursor Synthesis : Prepare 2-(3-phenylprop-1-enyl)-6-methyl-3-nitropyridine via Heck coupling between 3-nitro-6-methylpyridine and styrene.

  • Reduction and Cyclization : Use hydrogen gas over platinum oxide (PtO₂) in ethanol to reduce the nitro group and facilitate cyclization, yielding 6-methyl-2-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one.

  • Aromatization : Dehydrogenate the tetrahydro derivative with palladium on carbon (Pd/C) in toluene at 110°C to obtain the fully aromatic ketone .

Optimization Insights :

  • Catalytic hydrogenation pressure: 3–5 atm

  • Aromatization yield: 70–85%

For late-stage phenyl group introduction, a Suzuki-Miyaura coupling can be employed:

  • Brominated Intermediate : Synthesize 2-bromo-6-methyl-1,6-naphthyridin-5(6H)-one via bromination of the parent compound using phosphorus tribromide (PBr₃).

  • Cross-Coupling : React the brominated intermediate with phenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate in dioxane/water (3:1) at 80°C .

Performance Metrics :

  • Coupling efficiency: 75–90% (depending on catalyst loading)

  • Purification: Recrystallization from ethanol/water

Oxidative Ring-Closing Metathesis (RCM)

A novel approach adapted from ACS Organic Process Research & Development involves oxidative RCM:

  • Diene Preparation : Synthesize N-methyl-N-(3-phenylprop-2-en-1-yl)pyridine-3-carboxamide via amidation of pyridine-3-carboxylic acid.

  • Metathesis : Treat the diene with Grubbs second-generation catalyst in dichloromethane to form the eight-membered ring.

  • Oxidation : Use manganese dioxide (MnO₂) in acetone to oxidize the secondary alcohol to a ketone, yielding the target compound .

Advantages :

  • Stereochemical control via catalyst choice

  • Moderate yields (50–65%) due to competing side reactions

Comparative Analysis of Methods

MethodKey ReactantsConditionsYield (%)Limitations
Cyclocondensation[1, Benzylidene-cyanothioacetamideEthanol, piperidine, oxone30–50Multi-step, thione oxidation
Reductive Cyclization Nitropyridine derivativesH₂/PtO₂, Pd/C60–85High-pressure requirements
Suzuki Coupling Bromonaphthyridine, phenylboronic acidPd catalyst, dioxane75–90Requires brominated precursor
Oxidative RCM Diene substrates, Grubbs catalystCH₂Cl₂, MnO₂50–65Costly catalysts

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

    Substitution: Die Phenyl- und Methylgruppen können durch andere funktionelle Gruppen durch nucleophile oder elektrophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

    Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

    Substitution: Grignard-Reagenzien, Organolithiumverbindungen oder Halogenierungsmittel.

Hauptprodukte

    Oxidationsprodukte: Oxidierte Naphthyridinderivate.

    Reduktionsprodukte: Reduzierte Naphthyridinderivate.

    Substitutionsprodukte: Verschiedene substituierte Naphthyridinderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Synthesis of 6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one

The synthesis of this compound typically involves multi-step reactions that may include cyclization and substitution processes. Various synthetic routes have been documented, often employing starting materials such as phenylacetates and amines to achieve the desired naphthyridine structure. The synthesis can be optimized for yield and purity through modifications in reaction conditions, such as temperature and solvent choice.

Biological Activities

The compound demonstrates a range of biological activities that make it a candidate for further research in drug development:

  • Anticancer Activity :
    • Several studies have indicated that derivatives of naphthyridines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise as inhibitors of specific kinases involved in tumor growth and proliferation .
  • Antimicrobial Properties :
    • Naphthyridine derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to interfere with bacterial DNA replication processes .
  • Anti-inflammatory Effects :
    • Some studies suggest that naphthyridine compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Neuroprotective Effects :
    • Research indicates that certain naphthyridine derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .

Case Studies

Several case studies illustrate the efficacy of this compound and its derivatives:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Antimicrobial PropertiesShowed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Study 3NeuroprotectionIndicated reduction in apoptosis markers in neuronal cells treated with the compound under oxidative stress conditions.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to therapeutic effects such as anti-inflammatory or anticancer activity.

    Materials Science: In electronic applications, the compound’s mechanism involves its ability to conduct electricity or act as a semiconductor, depending on its molecular structure and the presence of functional groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,6-naphthyridin-5(6H)-one derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Key Applications/Findings Reference
6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one 6-CH₃, 2-Ph 238.27 Potential kinase inhibitor (inferred from structural analogs)
2-((3-Fluorophenoxy)methyl)-6-isobutyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one 2-(3-F-PhOCH₂), 6-CH₂CH(CH₃)₂ 349.14 Positive allosteric modulator activity; improved metabolic stability
AMG 337 3-(2-methoxyethoxy), 6-(triazolopyridine) 451.42 Potent MET kinase inhibitor with high unbound target coverage and antitumor activity
2-Butoxy-6-(2,4-difluorophenyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one 2-OCH₂CH₂CH₂CH₃, 6-(2,4-F₂Ph) 333.14 Enhanced selectivity for proteasome inhibition (CT-L activity)
6-Amino-7-phenyl-1,6-naphthyridin-5(6H)-one 6-NH₂, 7-Ph 213.23 PDE4 inhibitor with anti-inflammatory potential

Key Findings from Comparative Studies

Substituent Position and Activity: The phenyl group at position 2 in this compound likely enhances π-π stacking interactions in kinase binding pockets compared to phenoxymethyl or alkoxy substituents in analogs like 13b or 12r . Methyl at position 6 improves metabolic stability by reducing oxidative degradation, a feature shared with 6-isobutyl derivatives (e.g., 13d) .

Biological Activity: AMG 337 demonstrates that bulky substituents (e.g., triazolopyridine) at position 6 and polar groups (e.g., methoxyethoxy) at position 3 are critical for MET kinase inhibition . In contrast, the simpler phenyl and methyl groups in the target compound suggest a different target profile. Proteasome inhibitors (e.g., 12r) prioritize lipophilic substituents (e.g., 2,4-difluorophenyl) for subunit selectivity, whereas PDE4 inhibitors (e.g., 6-amino-7-phenyl) require amino groups for enzyme interaction .

Synthetic Accessibility :

  • The target compound can be synthesized via decarboxylation of 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid, similar to methods in . Analogs with complex substituents (e.g., AMG 337) require multi-step coupling reactions .

Biologische Aktivität

6-Methyl-2-phenyl-1,6-naphthyridin-5(6H)-one is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H11N1O\text{C}_{13}\text{H}_{11}\text{N}_{1}\text{O}

This compound features a naphthyridine core which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)7.5Induction of apoptosis and cell cycle arrest
HT29 (Colon)10.2Inhibition of FGFR4 signaling pathway
HepG2 (Liver)8.9Activation of oxidative stress pathways

The compound's efficacy was evaluated using the MTT assay, which measures cell viability. Notably, it was found to induce apoptosis in MCF7 cells through caspase activation and mitochondrial dysfunction .

The proposed mechanism of action for this compound involves several pathways:

  • FGFR4 Inhibition : The compound has been identified as a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4), which plays a critical role in tumor growth and metastasis in hepatocellular carcinoma .
  • Induction of Apoptosis : It triggers intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential loss and subsequent activation of caspases .
  • Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells, preventing further proliferation .

Case Studies

A recent study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and PARP cleavage .

Another investigation into its effects on MCF7 cells revealed that the compound localized primarily in the cytoplasm and did not enter the nucleus, suggesting a cytosolic mechanism for its action .

Q & A

Q. What are the established synthetic routes for 6-methyl-2-phenyl-1,6-naphthyridin-5(6H)-one, and how can reaction yields be optimized?

Answer: The compound is synthesized via cyclization of 2-phenyl substrates under thermal conditions. For example, reacting 2-phenyl precursors (e.g., 5-acetyl-3-bromo-6-(2-dimethylaminovinyl)-2(1H)-pyridinone) with ammonium acetate in dimethylformamide (DMF) at 95°C for 5 hours yields this compound with moderate to high efficiency (54–86%) . Optimization strategies include:

  • Adjusting reaction time and temperature (e.g., 95–135°C).
  • Using tert-butoxybis(dimethylamino)methane as a cyclization promoter to enhance regioselectivity .
  • Monitoring reaction progress via TLC or HPLC to minimize side products.

Q. How is this compound characterized structurally, and what analytical methods are critical?

Answer: Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the aromatic proton environment and methyl group integration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (MW 160.17 g/mol) and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of the bicyclic structure and substituent positions (e.g., phenyl at C2 and methyl at N6) .

Q. What are the common functionalization reactions of this compound, and how do reaction conditions influence product distribution?

Answer:

  • Alkylation : The N6-methyl group can undergo further alkylation using iodinated reagents (e.g., N-(4-iodopentyl)phthalimide) in DMF at 80–85°C, yielding derivatives like 8-(4-amino-1-methylbutyl)amino analogs (45% yield) .
  • Decarboxylation : Carboxylic acid derivatives (e.g., 1,6-naphthyridine-8-carboxylic acid) lose CO2_2 under thermal conditions (250–370°C) to regenerate the core structure .
  • Halogenation : Treatment with POCl3_3 or POBr3_3 at 95–130°C introduces halogens at C5 (57–90% yield) .

Advanced Research Questions

Q. How can reaction mechanisms for unexpected rearrangements of this compound be elucidated?

Answer: For example, hydrazine-induced rearrangement of 6-methyl-8-nitro-1,6-naphthyridin-5(6H)-one produces pyrido[2.3-d]pyrazin-5(6H)-one (94% yield). Mechanistic studies involve:

  • Isotopic labeling : Tracking nitrogen migration using 15^{15}N-labeled hydrazine.
  • Computational modeling : Density Functional Theory (DFT) to simulate transition states and energy barriers .
  • Kinetic analysis : Monitoring intermediate formation via stopped-flow spectroscopy.

Q. How should researchers reconcile contradictory yield data in synthetic protocols (e.g., 54% vs. 86% for similar substrates)?

Answer: Discrepancies arise from variables like:

  • Substrate purity : Impurities in starting materials (e.g., brominated precursors) reduce efficiency .
  • Catalyst loading : tert-Butoxybis(dimethylamino)methane improves yields by stabilizing intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization vs. nonpolar solvents .
    Recommendation: Replicate protocols with controlled variables and report detailed reaction logs.

Q. What strategies enable selective modification of the phenyl or methyl groups for biological activity studies?

Answer:

  • Phenyl group derivatization : Electrophilic aromatic substitution (e.g., sulfonation using 3,4-dimethoxybenzophenonesulfonyl chloride) introduces polar groups without disrupting the naphthyridinone core .
  • Methyl group oxidation : Treating the N6-methyl derivative with NaOH under reflux converts it to the imine, which can be further functionalized .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to replace the phenyl group with heteroaryl moieties .

Q. How does regioselectivity in halogenation or alkylation impact downstream applications (e.g., drug discovery)?

Answer: Regioselectivity determines binding affinity in biological targets. For example:

  • C5 halogenation (Cl/Br) increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
  • Alkylation at C8 (vs. C2) alters steric hindrance, affecting solubility and membrane permeability .
    Recommendation: Use X-ray co-crystallization with target proteins to validate regiochemical effects.

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Answer:

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>250°C) to guide formulation .
  • Light sensitivity tests : UV-Vis spectroscopy to detect photodegradation products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.